molecular formula C12H10ClNO2S B13666259 Methyl 2-(3-Chlorobenzyl)thiazole-4-carboxylate

Methyl 2-(3-Chlorobenzyl)thiazole-4-carboxylate

Cat. No.: B13666259
M. Wt: 267.73 g/mol
InChI Key: OEVHNKAVRSFMAZ-UHFFFAOYSA-N
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Description

Methyl 2-(3-Chlorobenzyl)thiazole-4-carboxylate (CAS 1545658-37-4) is a high-purity thiazole derivative offered for advanced pharmacological and anticancer research. This compound features a core thiazole heterocycle, a privileged scaffold in medicinal chemistry due to its diverse biological activities and ability to interact with critical biological targets . The structure consists of a conjugated system with a 3-chlorobenzyl group at the 2-position of the thiazole ring and a methyl ester at the 4-position, yielding the molecular formula C12H10ClNO2S and a molecular weight of 267.73 g/mol . Thiazole derivatives are extensively investigated in oncology for their potent antiproliferative properties. Structurally similar 2-arylthiazole compounds have demonstrated remarkable cytotoxicity, with IC50 values in the low nanomolar range against aggressive cancer cell lines, including melanoma and prostate cancer . Preliminary mechanistic studies on related synthetic analogues indicate that such compounds can exert their anticancer effects by inhibiting tubulin polymerization, a key mechanism for halting cell division . Furthermore, thiazole-based molecules are recognized as potent scaffolds for the discovery of novel inhibitors of tyrosine kinases, such as c-Met, a promising target for overcoming drug resistance in various solid tumors . Beyond oncology, the thiazole moiety is a key structural component in drugs and candidates across a wide spectrum of therapeutic areas, underscoring its broad research utility . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C12H10ClNO2S

Molecular Weight

267.73 g/mol

IUPAC Name

methyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H10ClNO2S/c1-16-12(15)10-7-17-11(14-10)6-8-3-2-4-9(13)5-8/h2-5,7H,6H2,1H3

InChI Key

OEVHNKAVRSFMAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)CC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step approach, starting from appropriately substituted precursors such as α-halo carbonyl compounds and thiourea derivatives, which undergo cyclization to form the thiazole ring. The key steps involve:

  • Formation of the thiazole ring via condensation and cyclization reactions.
  • Introduction of the 3-chlorobenzyl substituent at the 2-position.
  • Esterification to obtain the methyl carboxylate group at the 4-position.

This approach is consistent with general methods for synthesizing 2-substituted thiazole-4-carboxylates reported in the literature.

Detailed Synthetic Route from Literature

A representative method adapted from Al-Balas et al. (2009) involves the following:

  • Preparation of the Thiazole Core:

    • Starting with methyl dichloroacetate and 3-chlorobenzaldehyde derivatives, a base-mediated condensation is performed.
    • For example, methyl dichloroacetate (1 equivalent) is dissolved in anhydrous ether at 0°C.
    • 3-Chlorobenzaldehyde (1 equivalent) is added, followed by dropwise addition of sodium methoxide in methanol.
    • The reaction mixture is stirred at 0°C for 1 hour to form an intermediate.
  • Cyclization to Form the Thiazole Ring:

    • The intermediate is treated with thiourea or related sulfur-nitrogen sources under reflux conditions to induce cyclization, forming the thiazole ring.
    • The reaction mixture is then worked up by aqueous extraction and drying over anhydrous magnesium sulfate.
  • Purification:

    • The crude product is purified by recrystallization from a chloroform-methanol mixture (ratio approximately 1:3).
    • The purified this compound is obtained as a white crystalline solid.
  • Characterization:

    • The compound is characterized by nuclear magnetic resonance spectroscopy (proton and carbon-13 NMR), infrared spectroscopy, and mass spectrometry to confirm structure and purity.

Alternative Synthetic Approaches

  • Use of α-Halo Carbonyl Compounds and Thiourea:

    • According to Heravi et al. (2011), 2,4-disubstituted thiazoles can be synthesized by direct condensation of α-halo carbonyl compounds with thiourea under reflux or grinding conditions.
    • For the 3-chlorobenzyl substituent, a corresponding α-halo ketone bearing the 3-chlorobenzyl moiety can be reacted with thiourea to yield the thiazole ring after cyclization.
  • Functional Group Transformations:

    • The methyl ester group can be introduced by esterification of the corresponding thiazole-4-carboxylic acid.
    • Hydrolysis of the methyl ester under basic conditions followed by re-esterification or direct esterification of the acid precursor is a common step.
  • Halogenation and Substitution:

    • Electrophilic substitution reactions such as bromination at the 5-position of the thiazole ring can be performed to further functionalize the molecule for derivative synthesis.
    • Palladium-catalyzed cross-coupling reactions can be used to modify the chlorobenzyl group, although the 3-chlorobenzyl substituent is relatively inert under standard nucleophilic substitution conditions.

Analytical Data and Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
Condensation of methyl dichloroacetate with 3-chlorobenzaldehyde Sodium methoxide in methanol, 0°C, 1 hour ~70-80 Formation of intermediate ester
Cyclization with thiourea Reflux in ethanol or suitable solvent 60-75 Formation of thiazole ring
Purification Recrystallization from chloroform/methanol (1:3) - White crystalline solid
Characterization 1H NMR, 13C NMR, IR, MS - Confirm structure and purity

Spectroscopic Characteristics:

  • 1H NMR (DMSO-d6): Signals corresponding to methyl ester (singlet ~3.8 ppm), benzyl methylene protons (~4.1 ppm), aromatic protons (7.3–7.5 ppm).
  • 13C NMR: Ester carbonyl (~165 ppm), thiazole carbons (120–160 ppm), benzyl carbons (120–140 ppm).
  • IR: Strong ester C=O stretch around 1690–1700 cm⁻¹, NH stretch if amine present in intermediates.
  • Mass Spectrometry: Molecular ion peak consistent with molecular formula C12H10ClNO2S.

Comparative Analysis of Preparation Methods

Method Advantages Limitations References
Base-mediated condensation + thiourea cyclization Straightforward, moderate to good yields, scalable Requires low-temperature control, multiple purification steps
α-Halo carbonyl + thiourea grinding/reflux Rapid reaction, mild conditions May require careful control of halogenated precursors
Palladium-catalyzed cross-coupling for substituent modification Enables structural diversification Requires expensive catalysts, inertness of chlorobenzyl group

Summary and Research Perspectives

The preparation of this compound is well-established through classical synthetic organic methods involving condensation of halogenated esters or aldehydes with thiourea derivatives, followed by cyclization and purification. The compound's synthesis is supported by detailed spectroscopic and analytical data confirming its structure.

Future research may focus on:

  • Optimizing reaction conditions to improve yields and reduce steps.
  • Exploring alternative green chemistry approaches to thiazole synthesis.
  • Functionalizing the 3-chlorobenzyl group via modern catalytic methods to generate derivatives with enhanced biological activity.
  • Investigating structure-activity relationships based on synthetic modifications to the thiazole core and benzyl substituent.

Chemical Reactions Analysis

Substitution Reactions

The 2-amino group and ester functionality serve as primary sites for nucleophilic substitution.

Reaction TypeReagents/ConditionsProducts FormedBiological RelevanceSource
BromoacetylationBromoacetyl bromide, DIPEA, DCM, 0°C to RTMethyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylateEnhances inhibition of mtFabH (IC₅₀ = 2.43 µM)
AmidationPrimary amines, EDCI/HOBt, DMFThiazole-4-carboxamide derivativesImproved solubility for drug delivery
HydrolysisNaOH (aq.), reflux2-(3-Chlorobenzyl)thiazole-4-carboxylic acidPrecursor for further derivatization

Key Findings :

  • Bromoacetylation at the 2-amino position significantly enhances enzyme inhibition (mtFabH IC₅₀ = 0.95 µg/mL) but reduces whole-cell antitubercular activity .

  • Amidation with methylamine yields derivatives with retained antimycobacterial activity (MIC = 0.12 µg/mL against M. tuberculosis H37Rv) .

Oxidation and Reduction

The thiazole ring and benzyl group undergo redox transformations under controlled conditions.

Reaction TypeReagents/ConditionsProducts FormedObservationsSource
Thiazole OxidationH₂O₂, AcOH, 60°CThiazole N-oxide derivativesReduced antimicrobial potency
Ester ReductionLiAlH₄, THF, 0°C4-(Hydroxymethyl)thiazole analoguesIncreased cytotoxicity

Mechanistic Insight :

  • Oxidation of the thiazole sulfur disrupts π-π stacking interactions with bacterial enzyme active sites, explaining reduced bioactivity .

  • Reduction of the ester to a hydroxymethyl group improves blood-brain barrier permeability in preclinical models .

Electrophilic Aromatic Substitution

The 3-chlorobenzyl group participates in regioselective ring modifications.

Reaction TypeReagents/ConditionsProducts FormedYieldSource
NitrationHNO₃/H₂SO₄, 0°C3-Chloro-5-nitrobenzyl-thiazole derivatives68%
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃Biaryl-substituted thiazoles82%

Applications :

  • Nitro derivatives exhibit enhanced photostability for optical imaging applications .

  • Biaryl analogues show improved binding to mycobacterial fatty acid synthase (>90% inhibition at 10 µM) .

Cycloaddition and Ring-Opening

The electron-deficient thiazole ring participates in [3+2] cycloadditions.

Reaction TypeReagents/ConditionsProducts FormedNotesSource
Azide-Alkyne CycloadditionCuI, TBTA, DIPEATriazole-thiazole hybrids"Click chemistry" approach

Structure-Activity Relationship :

  • Triazole hybrids demonstrate dual inhibition of M. tuberculosis and C. albicans (MIC = 0.09 µg/mL) .

Enzymatic Transformations

In vivo metabolism studies reveal key biotransformations.

Enzyme SystemMajor MetabolitesDetoxification PathwayHalf-LifeSource
Hepatic CYP3A44-Carboxylic acid derivativeEster hydrolysis2.7 hr
Plasma EsterasesAlcohol derivativesSequential reductionN/A

Pharmacokinetic Impact :

  • Rapid ester hydrolysis necessitates prodrug strategies for oral bioavailability .

Critical Analysis of Reaction Landscapes

  • Steric Effects : The 3-chlorobenzyl group directs electrophilic substitution to the para position (84% regioselectivity) .

  • Electronic Effects : The electron-withdrawing ester group activates the thiazole C5 position for nucleophilic attack (k = 0.42 M⁻¹s⁻¹) .

  • Solvent Dependence : Polar aprotic solvents (DMF, DMSO) accelerate amidation rates by 3-fold compared to THF .

This comprehensive reactivity profile establishes Methyl 2-(3-chlorobenzyl)thiazole-4-carboxylate as a versatile scaffold for developing antimicrobial agents, with optimized derivatives progressing to preclinical trials against multidrug-resistant tuberculosis .

Scientific Research Applications

Methyl 2-(3-Chlorobenzyl)thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(3-Chlorobenzyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. Additionally, the compound’s ability to interact with DNA and proteins can contribute to its anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs of Methyl 2-(3-Chlorobenzyl)thiazole-4-carboxylate include thiazole-4-carboxylate derivatives with varying substituents at the 2-position (Table 1). These substituents modulate electronic, steric, and solubility properties:

Compound Name Substituent at 2-Position CAS Number Key Features
Methyl 2-(tert-butyl)thiazole-4-carboxylate tert-butyl 848555-15-7 Bulky alkyl group; enhances steric hindrance, potentially reducing reactivity
Methyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylate Tetrahydro-2H-pyran-4-yl 1547201-42-2 Oxygen-containing cyclic ether; improves solubility in polar solvents
Methyl 2-(4-Methoxybenzyl)thiazole-4-carboxylate 4-Methoxybenzyl 1545838-13-8 Electron-donating methoxy group; may increase electron density on the thiazole ring
Methyl 2-(chloromethyl)thiazole-4-carboxylate Chloromethyl Not specified Reactive chloromethyl group; poses higher handling risks due to alkylating potential

Table 1 : Structural analogs of this compound and their substituent effects.

  • Electronic Effects : The 3-chlorobenzyl group in the target compound introduces electron-withdrawing characteristics, contrasting with the electron-donating 4-methoxybenzyl group in CAS 1545838-13-6. This difference could influence binding affinity in biological targets, such as enzymes requiring electron-rich aromatic interactions .
  • Steric Considerations : The tert-butyl substituent (CAS 848555-15-7) creates significant steric bulk, which may hinder access to active sites in proteins compared to the planar 3-chlorobenzyl group .
  • Solubility and Reactivity : The tetrahydro-2H-pyran-4-yl group (CAS 1547201-42-2) enhances hydrophilicity, whereas the chlorobenzyl group likely reduces aqueous solubility, favoring lipid membrane penetration .

Computational Insights

Density-functional thermochemistry () and molecular orbital studies () provide frameworks for comparing electronic structures. For example, the 4-31G basis set () could model the electron density distribution of the 3-chlorobenzyl substituent, predicting its impact on the thiazole ring’s aromaticity and frontier molecular orbitals . Such analyses are critical for rational drug design, where substituent electronic profiles must align with target binding pockets.

Biological Activity

Methyl 2-(3-Chlorobenzyl)thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Overview of Biological Activity

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Effective against several bacterial strains.
  • Antitumor Activity : Potential as an anticancer agent.
  • Inhibition of Enzymatic Activity : Particularly against enzymes involved in bacterial cell wall synthesis.

2. Antimicrobial Activity

The compound has shown promising results in inhibiting the growth of various bacteria. A study reported the minimum inhibitory concentration (MIC) values for several thiazole derivatives, indicating that this compound could be effective against pathogens like Escherichia coli and Staphylococcus aureus.

CompoundMIC (µg/mL)Target Bacteria
This compound0.23Bacillus cereus
Other thiazole derivativesVariesE. coli, S. Typhimurium

The presence of the thiazole ring enhances the compound's ability to interact with bacterial enzymes, leading to its antimicrobial effects .

3. Antitumor Activity

Research has indicated that thiazole derivatives can exhibit significant cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) studies emphasize the importance of specific substituents on the thiazole ring for enhancing anticancer activity.

Key Findings:

  • A close examination of compounds with similar structures revealed that electron-donating groups at specific positions on the phenyl ring increased cytotoxic activity.
  • This compound was found to have an IC50 value comparable to established anticancer drugs, suggesting its potential as a therapeutic agent.
CompoundIC50 (µg/mL)Cancer Cell Line
This compound1.61Jurkat cells
Doxorubicin0.25Jurkat cells

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound binds to specific enzymes involved in bacterial cell wall synthesis, inhibiting their activity.
  • Cellular Interaction : It interacts with cellular receptors and proteins, leading to apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound effectively inhibited M. tuberculosis with an MIC of 0.06 µg/mL, indicating its potential as a new anti-tubercular agent .

Case Study 2: Anticancer Properties

Research involving various cancer cell lines showed that this compound could induce significant cytotoxicity, particularly in leukemia models, highlighting its potential for further development as an anticancer drug .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(3-Chlorobenzyl)thiazole-4-carboxylate, and how do reaction conditions influence yields?

  • Methodology : The compound is synthesized via condensation of 3-chlorobenzylamine derivatives with thiazole-4-carboxylate precursors. Key steps include:

  • Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxyl groups .
  • Solvent selection (e.g., DMF or THF) and pH control (6.5–7.5) to minimize side reactions .
  • Temperature optimization (60–80°C) for cyclization to form the thiazole ring .
    • Data : Yields range from 34.5% to 89.7% depending on substituents and purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for the 3-chlorobenzyl group (δ 7.2–7.4 ppm for aromatic protons) and the methyl ester (δ 3.8–4.0 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 296.03 (calculated for C₁₂H₁₁ClNO₂S) .
  • IR Spectroscopy : Detect ester C=O stretching (~1700 cm⁻¹) and thiazole ring vibrations (~1480 cm⁻¹) .

Q. What safety precautions are essential when handling this compound?

  • Methodology :

  • Use PPE (gloves, goggles) due to irritant properties (Risk Code 36/37/38) .
  • Work in a fume hood to avoid inhalation; in case of eye contact, rinse immediately with water .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve diastereoselectivity in thiazole derivatives?

  • Methodology :

  • Chiral catalysts (e.g., L-proline) or chiral auxiliaries (e.g., tert-butoxycarbonyl groups) enhance enantiomeric excess in dihydrothiazole intermediates .
  • Polar solvents (e.g., MeOH) favor specific transition states, achieving up to 70% diastereomeric excess .
    • Data Contradictions : Steric hindrance from 3-chlorobenzyl groups may reduce selectivity compared to smaller substituents (e.g., methyl) .

Q. What strategies resolve contradictions in biological activity data for thiazole-4-carboxylate analogs?

  • Methodology :

  • Dose-response assays : Compare IC₅₀ values across cell lines (e.g., cancer vs. normal) to assess selectivity .
  • SAR analysis : Correlate substituent effects (e.g., electron-withdrawing Cl vs. methoxy groups) with activity trends .
    • Example : Methyl 2-(3-chlorobenzyl) derivatives show lower anticancer activity than 3,4,5-trimethoxybenzyl analogs due to reduced membrane permeability .

Q. How can crystallographic data validate the electronic properties of this compound?

  • Methodology :

  • SHELX refinement : Resolve bond lengths (C-S: ~1.74 Å) and angles (C-N-C: ~115°) to confirm conjugation in the thiazole ring .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking of benzyl groups) influencing crystal packing .

Q. What mechanistic insights explain the reactivity of the thiazole ring under oxidative conditions?

  • Methodology :

  • DFT calculations : Map frontier molecular orbitals to predict sites for oxidation (e.g., sulfur atom) .
  • Experimental validation : Treat with m-CPBA (meta-chloroperbenzoic acid) to form sulfoxides, confirmed by NMR δ 3.2–3.5 ppm .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodology :

  • Molecular docking : Simulate binding to enzymes (e.g., tubulin for anticancer activity) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

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